N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide

Description

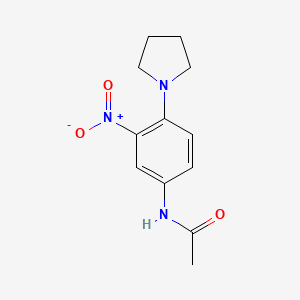

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is a nitro-substituted phenylacetamide derivative characterized by a pyrrolidine ring at the para position relative to the acetamide group on the aromatic ring. Its molecular formula is C₁₂H₁₅N₃O₃, with a molecular weight of 249.27 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (pyrrolidine) groups, which may influence its physicochemical properties and biological activity.

Properties

CAS No. |

5367-38-4 |

|---|---|

Molecular Formula |

C12H15N3O3 |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

N-(3-nitro-4-pyrrolidin-1-ylphenyl)acetamide |

InChI |

InChI=1S/C12H15N3O3/c1-9(16)13-10-4-5-11(12(8-10)15(17)18)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16) |

InChI Key |

UTPLZMZXGBGQGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:

Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying the effects of nitro and pyrrolidine groups on biological systems.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or receptors, influencing its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide and related compounds:

*Predicted Polar Surface Area (PSA) based on structural similarity.

Key Observations :

- The pyrrolidine group in the target compound introduces a five-membered saturated ring, increasing steric bulk and basicity compared to simpler nitroacetamides (e.g., N-(3-nitrophenyl)acetamide).

- Sulfonamide-containing derivatives (e.g., Compound 37) exhibit higher PSA values, suggesting enhanced solubility in polar solvents .

Pharmacological Activity Comparisons

Analgesic and Anti-Inflammatory Profiles

- Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) : Demonstrated analgesic activity comparable to paracetamol, likely mediated through COX inhibition or opioid receptor modulation .

- Compound 37 (N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide): Exhibited anti-hypernociceptive effects in inflammatory pain models, attributed to sulfonamide-mediated cytokine modulation .

- This compound: No direct activity data available.

Biological Activity

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by:

- Pyrrolidine Ring : Enhances binding affinity to biological targets.

- Nitro Group : Can undergo bioreduction to form reactive intermediates.

- Acetamide Functional Group : Contributes to its pharmacological properties.

The molecular formula for this compound is CHNO, with a molecular weight of approximately 248.27 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may interact with neurotransmitter systems, influencing pain modulation and inflammation pathways .

- Bioreduction of Nitro Group : This process generates reactive intermediates that can disrupt cellular processes, potentially leading to cytotoxic effects .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, particularly against multidrug-resistant strains .

Analgesic and Anti-inflammatory Properties

Studies suggest that this compound has potential as an analgesic and anti-inflammatory agent. Its ability to modulate pain perception and inflammatory responses makes it a candidate for further pharmacological development .

Anticancer Activity

Recent investigations have assessed the anticancer properties of this compound using various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 human lung adenocarcinoma cells, demonstrating a dose-dependent response .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A549 | 24 |

| Cisplatin | A549 | 10 |

This table illustrates the comparative efficacy of this compound against a standard chemotherapeutic agent.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. It demonstrated significant inhibitory effects on multidrug-resistant Staphylococcus aureus strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound effectively inhibited the growth of drug-resistant bacterial strains, supporting its use in treating infections caused by resistant pathogens .

-

Mechanistic Insights :

- Research indicates that the nitro group can form reactive intermediates that may inhibit key enzymes involved in cellular metabolism, contributing to both anticancer and antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.